2-(Pyrimidin-2-yl)but-3-yn-2-ol
Description
2-(Pyrimidin-2-yl)but-3-yn-2-ol is a heterocyclic compound featuring a pyrimidine ring attached to a but-3-yn-2-ol backbone. Its molecular formula is C₈H₉N₂O, with a molar mass of 149.17 g/mol. The but-3-yn-2-ol group introduces a propargyl alcohol functionality, which is reactive in click chemistry or cycloaddition reactions.
Properties
CAS No. |
1394119-58-4 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-pyrimidin-2-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C8H8N2O/c1-3-8(2,11)7-9-5-4-6-10-7/h1,4-6,11H,2H3 |
InChI Key |
QSFUHFRGUWKAHQ-UHFFFAOYSA-N |
SMILES |
CC(C#C)(C1=NC=CC=N1)O |
Canonical SMILES |
CC(C#C)(C1=NC=CC=N1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrimidine vs. Pyridine Derivatives
- 2-(Pyrimidin-2-yl)but-3-yn-2-ol vs. 1-(Pyridin-2-yl)but-3-en-1-ol :
While both compounds contain a six-membered nitrogen heterocycle, the pyrimidine ring in the former has two nitrogen atoms, enhancing its electron-deficient nature compared to the pyridine derivative. This difference influences reactivity: pyrimidine derivatives are more prone to nucleophilic aromatic substitution, whereas pyridine derivatives may undergo electrophilic substitution. The propargyl alcohol group in the former also offers distinct reactivity (e.g., alkyne-based click chemistry) compared to the allylic alcohol in the latter .
Positional Isomerism in Pyrimidine Substitution
- 2-(Pyrimidin-2-yl)but-3-yn-2-ol vs. 2-Methyl-4-(pyrimidin-5-yl)but-3-yn-2-ol: The position of the pyrimidine attachment (C2 vs. C5) alters electronic distribution and steric effects. In contrast, pyrimidin-5-yl substitution may reduce steric hindrance, facilitating coordination with metal centers .
Complexity and Pharmacological Potential
- 2-(Pyrimidin-2-yl)but-3-yn-2-ol vs. (2R)-4-[1-(2-amino-5-chloropyrimidin-4-yl)-2,3-dihydro-1H-indol-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol: The latter compound exemplifies a pharmacologically optimized derivative with multiple heterocycles (pyrimidine, thiazole, indole) and stereochemical complexity. The amino and chloro substituents on the pyrimidine ring enhance binding specificity, likely targeting enzymatic active sites. In contrast, the simpler structure of 2-(pyrimidin-2-yl)but-3-yn-2-ol may serve as a scaffold for further functionalization .
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